molecular formula C26H25NO5 B12100649 N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-Glycine

N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-Glycine

Cat. No.: B12100649
M. Wt: 431.5 g/mol
InChI Key: QQMLEKYELALMPH-UHFFFAOYSA-N
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Description

N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-Glycine is a compound commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group of amino acids. The compound also contains a methoxyphenyl group, which adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-Glycine typically involves the protection of the amino group of glycine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate. The methoxyphenyl group is introduced through a subsequent reaction with an appropriate reagent, such as 4-methoxyphenylacetic acid, under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-Glycine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a primary amine.

    Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of N-(2-(4-methoxyphenyl)ethyl)glycine.

    Substitution: Formation of free glycine derivative.

Scientific Research Applications

N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-Glycine is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of peptides and peptidomimetics.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-Glycine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methoxyphenyl group can interact with various molecular targets, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-Fmoc-N-(4-methoxyphenyl)glycine
  • N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)alanine
  • N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)valine

Uniqueness

N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-Glycine is unique due to its specific combination of the Fmoc protecting group and the methoxyphenyl group. This combination imparts distinct chemical properties, making it particularly useful in peptide synthesis and other applications where selective protection and reactivity are required.

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[2-(4-methoxyphenyl)ethyl]amino]acetic acid

InChI

InChI=1S/C26H25NO5/c1-31-19-12-10-18(11-13-19)14-15-27(16-25(28)29)26(30)32-17-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24H,14-17H2,1H3,(H,28,29)

InChI Key

QQMLEKYELALMPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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